8-Butylquinoline
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Overview
Description
8-Butylquinoline is a chemical compound belonging to the quinoline family, characterized by a butyl group attached to the eighth position of the quinoline ring. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Butylquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach includes the use of α,β-unsaturated aldehydes, which undergo cyclization to form the quinoline core .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance sustainability. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve yield but also reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Butylquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of quinoline N-oxides back to quinolines using reducing agents such as zinc dust and acetic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc dust, acetic acid.
Substitution: Alkyl halides, Lewis acids.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Quinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Butylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Butylquinoline involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids and proteins in microorganisms, thereby exerting its effects . The exact molecular targets and pathways are still under investigation, but it is known to disrupt cellular processes essential for microbial survival .
Comparison with Similar Compounds
8-(sec-Butyl)quinoline: Similar structure but with a sec-butyl group instead of a butyl group.
8-Isobutylquinoline: Contains an isobutyl group, differing in the branching of the alkyl chain.
8-Hydroxyquinoline: Contains a hydroxyl group at the eighth position, leading to different chemical properties and applications.
Uniqueness: 8-Butylquinoline is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84682-14-4 |
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Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
8-butylquinoline |
InChI |
InChI=1S/C13H15N/c1-2-3-6-11-7-4-8-12-9-5-10-14-13(11)12/h4-5,7-10H,2-3,6H2,1H3 |
InChI Key |
YDSONSCALKQCLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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